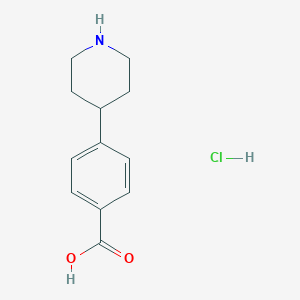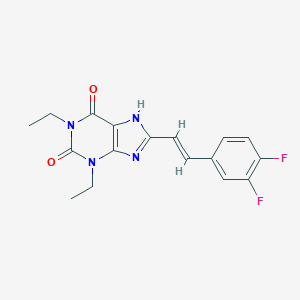
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine, also known as DFP-10917, is a novel xanthine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been studied for its potential use in treating cancer and neurodegenerative disorders. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mechanism Of Action
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine works by inhibiting the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine increases the levels of cAMP in cells, which leads to various cellular responses, including the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical And Physiological Effects
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including Akt and ERK. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for PDE inhibition. However, one limitation of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for research on (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine. One area of research is the development of more soluble analogs of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine that can be more easily administered in in vivo experiments. Another area of research is the investigation of the potential use of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine and its potential side effects.
Synthesis Methods
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine involves the reaction between 3,4-difluorobenzaldehyde and 1,3-diethyl-2-thioxanthine in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent, such as ethanol. This synthesis method has been optimized to produce high yields of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine with good purity.
properties
CAS RN |
155271-46-8 |
|---|---|
Product Name |
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine |
Molecular Formula |
C17H16F2N4O2 |
Molecular Weight |
346.33 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-11(18)12(19)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
InChI Key |
KGKNZGMWEOHGCX-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-difluorophenyl) ethenyl)-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



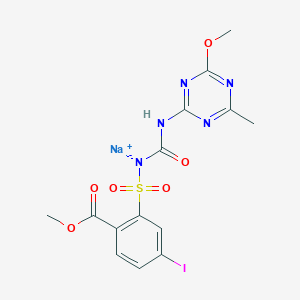



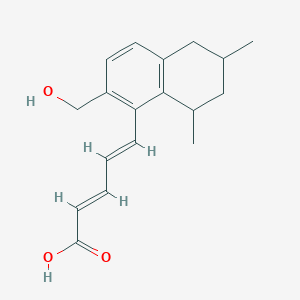
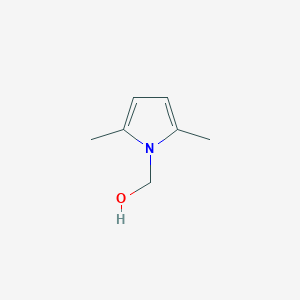
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

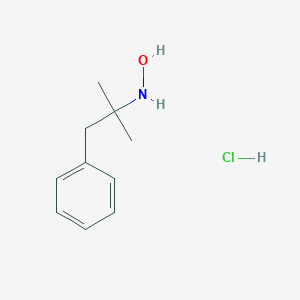

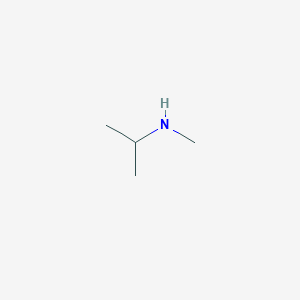
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
